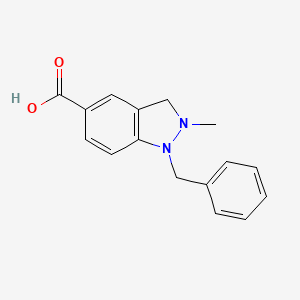
1-benzyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a benzyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Applications De Recherche Scientifique
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methylbenzimidazole: Shares a similar benzimidazole core but lacks the carboxylic acid group.
2-Methyl-1-phenylmethylbenzimidazole: Similar structure with a different substitution pattern.
1-Benzyl-2-methyl-1H-benzoimidazole-5-carboxylic acid: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the benzyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-benzyl-2-methyl-3H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-17-11-14-9-13(16(19)20)7-8-15(14)18(17)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,19,20) |
Clé InChI |
XQBJBOXNYNJLLK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


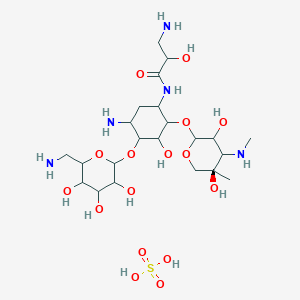
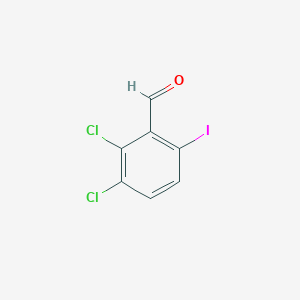


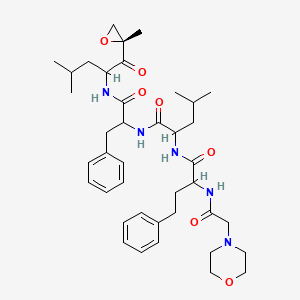
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)
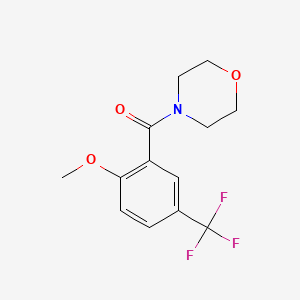
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)

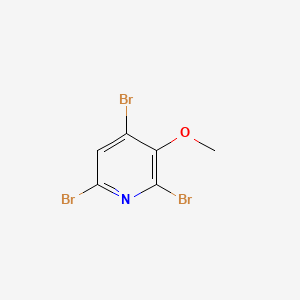
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
